molecular formula C16H10ClFN2OS B287746 2-chloro-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

2-chloro-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B287746
M. Wt: 332.8 g/mol
InChI Key: HXOSVZDZCZPQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the regulation of metabolism. A-769662 has been studied extensively for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.

Mechanism of Action

2-chloro-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase the kinase activity of the α-subunit. This activation leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, resulting in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
2-chloro-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been shown to have several biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, improved insulin sensitivity, and reduced hepatic glucose production. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

2-chloro-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has several advantages for use in lab experiments, including its ability to activate AMPK in a dose-dependent manner and its specificity for the γ-subunit of the enzyme. However, it also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-chloro-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide, including its potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer. It may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the regulation of immune function. Further studies are needed to fully understand the mechanisms of action of 2-chloro-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-chloro-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 4-fluoroaniline with thionyl chloride to form 4-fluorobenzene sulfonyl chloride, which is then reacted with 2-chloro-4-phenylthiazole to form the intermediate compound 2-chloro-N-(4-fluorophenyl)-4-phenylthiazole-5-sulfonamide. This intermediate is then reacted with 2,4-dichloro-5-methylpyrimidine to form the final product, 2-chloro-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide.

Scientific Research Applications

2-chloro-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer. It has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2-chloro-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has also been shown to improve insulin sensitivity and reduce hepatic glucose production in animal models of diabetes.

properties

Product Name

2-chloro-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Molecular Formula

C16H10ClFN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

2-chloro-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H10ClFN2OS/c17-16-20-13(10-4-2-1-3-5-10)14(22-16)15(21)19-12-8-6-11(18)7-9-12/h1-9H,(H,19,21)

InChI Key

HXOSVZDZCZPQPV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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